molecular formula C10H10Cl2O5S B13924391 5-Chloro-3-(chlorosulfonyl)-2-methoxybenzyl acetate

5-Chloro-3-(chlorosulfonyl)-2-methoxybenzyl acetate

Cat. No.: B13924391
M. Wt: 313.15 g/mol
InChI Key: ZNXUDTJVQWYTDI-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H10Cl2O5S and a molecular weight of 313.16 g/mol This compound is known for its unique structure, which includes an acetyloxy group, a methoxy group, and a sulfonyl chloride group

Preparation Methods

The synthesis of 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as acetyl chloride, thionyl chloride, and methanesulfonic acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in modifying other molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride include:

The uniqueness of 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C10H10Cl2O5S

Molecular Weight

313.15 g/mol

IUPAC Name

(5-chloro-3-chlorosulfonyl-2-methoxyphenyl)methyl acetate

InChI

InChI=1S/C10H10Cl2O5S/c1-6(13)17-5-7-3-8(11)4-9(10(7)16-2)18(12,14)15/h3-4H,5H2,1-2H3

InChI Key

ZNXUDTJVQWYTDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC

Origin of Product

United States

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